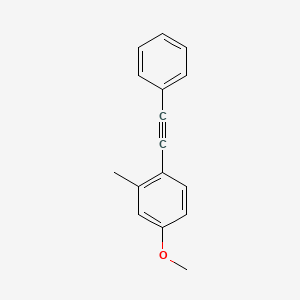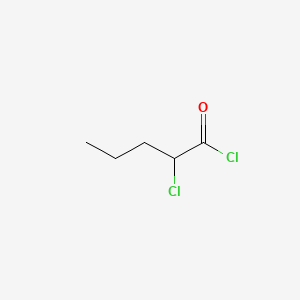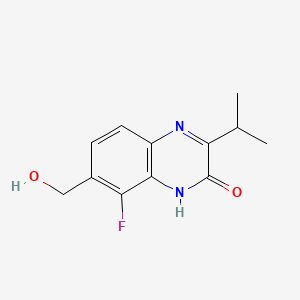
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one is a quinoxaline derivative known for its unique chemical structure and potential applications in various fields. This compound features a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and an isopropyl group at the 3rd position of the quinoxaline ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 8-fluoroquinoxaline with formaldehyde and isopropylamine under controlled conditions. The reaction typically proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
8-Fluoro-7-hydroxy-4-methylcoumarin: This compound also contains a fluorine atom and a hydroxyl group but differs in its overall structure and functional groups.
8-Fluoro-7-methylisoquinoline: Similar in having a fluorine atom, but with a different ring structure and functional groups.
8-Fluoro-7-methylbenzo[a]anthracene: Another fluorine-containing compound with a polycyclic aromatic structure.
Eigenschaften
Molekularformel |
C12H13FN2O2 |
|---|---|
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
8-fluoro-7-(hydroxymethyl)-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H13FN2O2/c1-6(2)10-12(17)15-11-8(14-10)4-3-7(5-16)9(11)13/h3-4,6,16H,5H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
MCGPUFWDENDEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C(=C(C=C2)CO)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


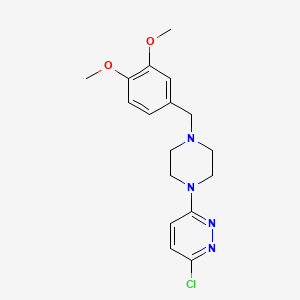


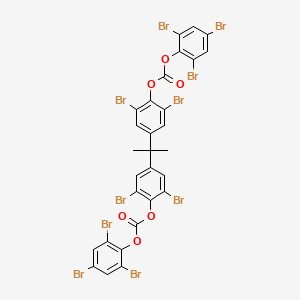


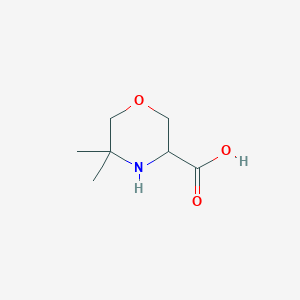
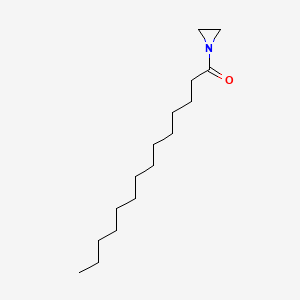
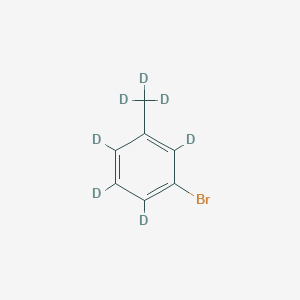
![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)


